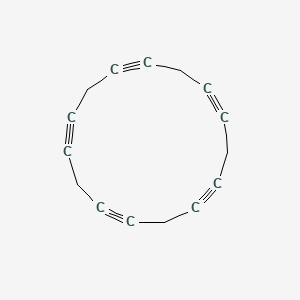![molecular formula C21H14O9 B14361038 Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate CAS No. 93243-75-5](/img/structure/B14361038.png)
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in pharmaceutical research. This particular compound features a carbonyl group flanked by two benzofuran moieties, each substituted with an oxo group and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional functional groups, while reduction can produce hydroxylated benzofurans.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Benzofuran derivatives have shown promise in inhibiting the growth of various bacteria and fungi .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Benzofuran derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate exerts its effects involves interaction with specific molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation pathways. Additionally, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid: A precursor in the synthesis of Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with similar biological activities.
2-benzofuran-1,3-dione: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its dual benzofuran moieties and the presence of both oxo and acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
| 93243-75-5 | |
Molekularformel |
C21H14O9 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
[5-(1-acetyloxy-3-oxo-1H-2-benzofuran-5-carbonyl)-3-oxo-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H14O9/c1-9(22)27-20-13-5-3-11(7-15(13)18(25)29-20)17(24)12-4-6-14-16(8-12)19(26)30-21(14)28-10(2)23/h3-8,20-21H,1-2H3 |
InChI-Schlüssel |
HZYLCGGPBHWADJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2=C(C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(OC4=O)OC(=O)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
